molecular formula C12H26Cl2N2 B2448408 N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride CAS No. 1820608-79-4

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride

Cat. No.: B2448408
CAS No.: 1820608-79-4
M. Wt: 269.25
InChI Key: VVTRPOYNLOEQNF-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride: is a chemical compound with the molecular formula C₁₂H₂₆Cl₂N₂. This compound is known for its unique spirocyclic structure, which consists of a nitrogen-containing spiro ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    N-Dimethylation: The next step involves the introduction of the N,N-dimethyl groups. This can be accomplished by reacting the spirocyclic intermediate with a methylating agent such as dimethyl sulfate or methyl iodide.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form. This is typically achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as crystallization, filtration, and drying are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Halogens, nucleophiles; typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in various bioassays to study its effects on different biological systems.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.

    Industry: Used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine
  • N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine hydrochloride
  • N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine sulfate

Uniqueness

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride is unique due to its specific dihydrochloride salt form, which may confer distinct solubility and stability properties compared to its free base or other salt forms. This uniqueness can influence its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-14(2)11-3-5-12(6-4-11)7-9-13-10-8-12;;/h11,13H,3-10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTRPOYNLOEQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2(CC1)CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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